molecular formula C13H24Cl6O8P2 B033046 Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester CAS No. 38051-10-4

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester

Cat. No.: B033046
CAS No.: 38051-10-4
M. Wt: 583 g/mol
InChI Key: ZGHUDSLVQAGWEY-UHFFFAOYSA-N
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Description

Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester, also known as this compound, is a useful research compound. Its molecular formula is C13H24Cl6O8P2 and its molecular weight is 583 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Antiblaze V6, also known as 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate), Phosgard 2xc20, or Phosphoric acid, 2,2-bis(chloromethyl)-1,3-propanediyl tetrakis(2-chloroethyl) ester, is primarily targeted at chlorine in wastewater treatment . It also functions as a chemical flame retardant .

Mode of Action

Antiblaze V6 reacts with hydrochloric acid and chlorine in the presence of phosphite . This reaction forms a chlorinated phosphate ester that precipitates out, aiding in the removal process . As a flame retardant, it works by reducing the heat distortion temperature and impact properties of certain materials .

Biochemical Pathways

The biochemical pathways of Antiblaze V6 involve the formation of a chlorinated phosphate ester through a reaction with hydrochloric acid and chlorine . This process is part of the broader biochemical pathways involved in wastewater treatment and flame retardation .

Pharmacokinetics

The reaction time of antiblaze v6 with hydrochloric acid and chlorine depends on the concentration of reactants, with optimal results achieved at a solution ph range of 4 to 5 .

Result of Action

The result of Antiblaze V6’s action is the formation of a chlorinated phosphate ester that precipitates out, aiding in the removal of chlorine from wastewater . As a flame retardant, it helps to lower the heat distortion temperature and impact properties of certain materials, thereby increasing their resistance to fire .

Action Environment

The action of Antiblaze V6 is influenced by environmental factors such as the concentration of reactants and the pH of the solution . Optimal results are achieved at a solution pH range of 4 to 5 . The efficacy and stability of Antiblaze V6 as a flame retardant may also be influenced by the specific properties of the materials it is applied to .

Properties

IUPAC Name

[2-[bis(2-chloroethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloroethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Cl6O8P2/c14-1-5-22-28(20,23-6-2-15)26-11-13(9-18,10-19)12-27-29(21,24-7-3-16)25-8-4-17/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHUDSLVQAGWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCC(COP(=O)(OCCCl)OCCCl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl6O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028000
Record name Phosgard 2XC20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8028000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

38051-10-4
Record name Antiblaze 100
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38051-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038051104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, P,P'-[2,2-bis(chloromethyl)-1,3-propanediyl] P,P,P',P'-tetrakis(2-chloroethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosgard 2XC20
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8028000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-BIS(CHLOROMETHYL)-1,3-PROPANEDIYL BIS(BIS(2-CHLOROETHYL) PHOSPHATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LVB71K8TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary application of Antiblaze V6 and how effective is it?

A1: Antiblaze V6 is primarily used as a flame retardant additive in polyurethane (PU) foam. [] Studies have demonstrated that adding Antiblaze V6 to PU foam significantly improves its fire retardancy. The optimal addition level for effective flame retardancy was found to be 20%. []

Q2: Can you describe the synthesis process of Antiblaze V6?

A2: Antiblaze V6 is synthesized through a three-step reaction using pentaerythritol, phosphorus trichloride, dry chlorine gas, and ethylene oxide as raw materials. Titanium tetrachloride acts as a catalyst in this process. [, ] The reaction conditions for each step have been optimized to achieve a yield of 93.5%. [] You can find a detailed breakdown of the reaction conditions in the research paper by Jianzhong et al. []

Q3: How is Antiblaze V6 typically identified and characterized?

A3: Antiblaze V6 and its intermediates are typically characterized using various spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), proton Nuclear Magnetic Resonance (~1H NMR), Mass Spectrometry (MS), and elemental analysis. [] These techniques provide information about the compound's structure, purity, and composition.

Q4: Are there any ongoing efforts to assess the environmental risks associated with Antiblaze V6?

A5: Yes, the Scientific Committee on Health and Environmental Risks (SCHER) is currently evaluating the potential environmental risks associated with Antiblaze V6. [, ] Their findings will provide valuable insights into the compound's environmental fate, potential for bioaccumulation, and overall ecological impact.

Q5: What analytical methods are employed to study Antiblaze V6?

A6: Researchers utilize Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (LC-QTOF-MS) to identify and quantify Antiblaze V6 in complex matrices. [] This technique allows for the detection of the main compound as well as unreported reaction by-products or impurities within technical mixtures. The use of spectra-less databases based on monoisotopic accurate mass further aids in the identification of unknown compounds. []

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